(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine
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Overview
Description
TC 2559 difumarate is a compound known for its selectivity and oral activity as a partial agonist of the α4β2 subtype of nicotinic acetylcholine receptors. This compound exhibits a high degree of selectivity for α4β2 receptors over other subtypes such as α2β4, α4β4, and α3β4
Mechanism of Action
Target of Action
The primary target of TC 2559 Difumarate is the α4β2 subtype of nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
TC 2559 Difumarate acts as a subtype-selective partial agonist for α4β2 nicotinic acetylcholine receptors . This means that it binds to these receptors and partially activates them. It displays selectivity for (α4)2(β2)3 receptor stoichiometry .
Biochemical Pathways
Upon activation by TC 2559 Difumarate, the α4β2 nicotinic acetylcholine receptors can increase dopamine neuronal activity in the ventral tegmental area of rat midbrain slices . This suggests that TC 2559 Difumarate may influence dopaminergic pathways in the brain.
Pharmacokinetics
It is known that the compound is soluble to 100 mm in water , which could influence its bioavailability.
Result of Action
The activation of α4β2 nicotinic acetylcholine receptors by TC 2559 Difumarate leads to increased neuronal activity . This can have various effects at the molecular and cellular level, including the attenuation of scopolamine-induced cognitive deficits in a step-through passive avoidance task .
Biochemical Analysis
Biochemical Properties
TC 2559 Difumarate plays a significant role in biochemical reactions as a partial agonist for the α4β2 subtype of nicotinic acetylcholine receptors . It interacts with these receptors and influences their activity, with EC50 values indicating its potency .
Cellular Effects
TC 2559 Difumarate affects various types of cells and cellular processes. It influences cell function by interacting with the α4β2 subtype of nicotinic acetylcholine receptors
Molecular Mechanism
The molecular mechanism of action of TC 2559 Difumarate involves its binding interactions with the α4β2 subtype of nicotinic acetylcholine receptors . It acts as a partial agonist, influencing the activity of these receptors .
Dosage Effects in Animal Models
The effects of TC 2559 Difumarate vary with different dosages in animal models
Preparation Methods
The synthesis of TC 2559 difumarate involves several steps, starting with the preparation of the core structure, 4-(5-ethoxy-3-pyridinyl)-N-methyl-(3E)-3-buten-1-amine. This intermediate is then reacted with fumaric acid to form the difumarate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial production methods for TC 2559 difumarate are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
TC 2559 difumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyridine ring or the ethoxy group, potentially forming oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the butenyl chain, leading to saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where different substituents can be introduced
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TC 2559 difumarate has several scientific research applications:
Neurological Research: It is used to study the modulation of nicotinic acetylcholine receptors, particularly in the context of pain and cognitive functions
Pharmacological Studies: The compound is employed in experiments to understand its effects on neuronal activity and its potential as a therapeutic agent for neurological disorders
Drug Development: Researchers explore its potential as a lead compound for developing new drugs targeting nicotinic acetylcholine receptors
Comparison with Similar Compounds
Similar compounds to TC 2559 difumarate include other partial agonists of nicotinic acetylcholine receptors, such as:
Varenicline: A partial agonist of α4β2 receptors used for smoking cessation.
Cytisine: Another partial agonist with a similar mechanism of action but different pharmacokinetic properties
TC 2559 difumarate is unique in its high selectivity for α4β2 receptors and its oral activity, which distinguishes it from other compounds in this class .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWVPSJQGJBDLM-MYBAKCFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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